molecular formula C8H14N4 B8591448 (4-Aminobutyl)pyrazin-2-ylamine

(4-Aminobutyl)pyrazin-2-ylamine

Cat. No.: B8591448
M. Wt: 166.22 g/mol
InChI Key: IFNVNEWGKVBKEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-Aminobutyl)pyrazin-2-ylamine is a heterocyclic compound featuring a pyrazine ring substituted with an aminobutyl side chain. This structure combines the aromaticity and hydrogen-bonding capabilities of pyrazine with the flexible, basic 4-aminobutyl moiety, making it a versatile scaffold in medicinal chemistry. For instance, derivatives like 5-[4-Amino-1-(4-aminobutyl)pyrazolo[3,4-d]pyrimidin-3-yl]-1,3-benzoxazol-2-amine (CAS: 1971086-51-7) highlight the role of the 4-aminobutyl group in enhancing binding affinity through hydrogen bonding and hydrophobic interactions .

Properties

Molecular Formula

C8H14N4

Molecular Weight

166.22 g/mol

IUPAC Name

N'-pyrazin-2-ylbutane-1,4-diamine

InChI

InChI=1S/C8H14N4/c9-3-1-2-4-11-8-7-10-5-6-12-8/h5-7H,1-4,9H2,(H,11,12)

InChI Key

IFNVNEWGKVBKEF-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=N1)NCCCCN

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The 4-aminobutyl side chain is a critical feature shared among several bioactive compounds. Below is a comparison with key analogs:

Compound Name Core Structure Key Substituents Biological Relevance
(4-Aminobutyl)pyrazin-2-ylamine Pyrazine 4-Aminobutylamine at position 2 Potential kinase modulator; structural flexibility for receptor interactions
STOCK1N-42384 (2-((4-aminobutyl)amino)-9,10-dimethoxy-6,7-dihydro-4H-pyrimido[6,1-a]isoquinolin-4-one) Pyrimido-isoquinoline 4-Aminobutylamino, methoxy groups Binds Rv1636 (Kd ∼1 mM); superior docking score to cAMP in tuberculosis targets
5-(4-(methylsulfonyl)phenyl)-3-(piperidin-4-yl)pyrazin-2-amine (65) Pyrazine Piperidin-4-yl, methylsulfonylphenyl Antimalarial candidate; optimized physicochemical properties for bioavailability
5-[2-(4-Methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-pyrazolo[1,5-a]pyrazin-6-yl]-pyrimidin-2-ylamine Pyrazolo-pyrazine-pyrimidine Methanesulfonyl-piperazine, morpholine Inhibits kinases; designed for enhanced solubility and target engagement

Key Observations :

  • The 4-aminobutyl group enhances binding through amine-mediated hydrogen bonding, as seen in STOCK1N-42384’s interaction with Rv1636 .
  • Piperidine and piperazine substituents (e.g., in compounds 65 and 6) improve target selectivity and metabolic stability .
  • Methoxy and morpholine groups (e.g., STOCK1N-42384, compound 6) modulate solubility and membrane permeability .

Insights :

  • The 4-aminobutyl group in STOCK1N-42384 contributes to a 40% lower Kd compared to STOCK1N-74667, underscoring its role in enhancing binding .
  • Compounds lacking flexible alkylamine chains (e.g., pyrazolotriazolopyrimidines in ) often exhibit reduced activity due to steric hindrance .

Property Comparison :

Property (4-Aminobutyl)pyrazin-2-ylamine STOCK1N-42384 Compound 65
Molecular Weight ~220 g/mol 399.4 g/mol 365.4 g/mol
logP 1.2 (predicted) 2.8 2.1
Hydrogen Bond Donors 3 4 3

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